molecular formula C27H33F2N5O4 B10835999 Pyrrolidinyl urea derivative 12

Pyrrolidinyl urea derivative 12

Cat. No.: B10835999
M. Wt: 529.6 g/mol
InChI Key: JNRIBRHEHFYMHN-SQJMNOBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidinyl urea derivative 12 (URD12) is a synthetic organic compound with the molecular formula C27H33F2N5O4 and is characterized by a morpholine ring in its structure . This urea derivative has been identified as an effective antitumor agent in scientific research. Studies have demonstrated that URD12 exhibits cytotoxic and anti-proliferative activity against a diverse panel of human cancer cell lines, including BGC-823 human gastric carcinoma, SMMC-7721 human hepatoma, and HepG2 human hepatocellular carcinoma cells, as determined by MTT assays . Furthermore, in vivo research conducted on mice bearing H22 hepatocellular carcinoma cells confirmed that URD12 significantly suppresses solid tumor growth . A notable finding from these studies is that URD12 showed antitumor efficacy without causing a decrease in body weight or affecting the spleen and thymus coefficients in treated mice, suggesting a potentially favorable toxicity profile compared to positive controls like 5-fluorouracil (5-FU) . These properties make this compound a valuable chemical tool for researchers investigating novel oncological pathways and the mechanisms of urea-based compounds in biological systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C27H33F2N5O4

Molecular Weight

529.6 g/mol

IUPAC Name

1-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[5-[4-(2-methoxyethoxy)phenyl]-2-methylpyrazol-3-yl]urea

InChI

InChI=1S/C27H33F2N5O4/c1-33-26(15-24(32-33)18-4-7-20(8-5-18)38-13-12-37-3)31-27(35)30-25-17-34(10-11-36-2)16-21(25)19-6-9-22(28)23(29)14-19/h4-9,14-15,21,25H,10-13,16-17H2,1-3H3,(H2,30,31,35)/t21-,25+/m0/s1

InChI Key

JNRIBRHEHFYMHN-SQJMNOBHSA-N

Isomeric SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OCCOC)NC(=O)N[C@@H]3CN(C[C@H]3C4=CC(=C(C=C4)F)F)CCOC

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OCCOC)NC(=O)NC3CN(CC3C4=CC(=C(C=C4)F)F)CCOC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidinyl urea derivative 12 belongs to a broader class of urea-containing heterocycles. Below, we compare its properties and activities with structurally or functionally analogous compounds.

Antiviral Activity: Pyrrolidinyl vs. Piperidinyl and Azido Derivatives

  • Pyrrolidinyl derivative 22b : Exhibited moderate anti-HIV activity (EC₅₀ = 0.8 µM) but was less potent than its piperidinyl counterpart (22c, EC₅₀ = 0.2 µM) and azido derivatives (22a, EC₅₀ = 0.1 µM). The reduced activity of 22b is attributed to steric hindrance from the five-membered pyrrolidine ring, which may limit optimal target engagement .
  • Key structural insight : Introducing a six-membered ring (e.g., piperidinyl in 22c) or polar groups (e.g., azide in 22a) enhances potency by improving solubility and binding interactions .

Antibacterial Activity: Pyrrolidinyl vs. Piperazinyl Derivatives

  • Pyrrolidinyl derivative 6h : Demonstrated potent activity against Gram-positive (MIC = 0.25 µg/mL) and Gram-negative bacteria (MIC = 0.5 µg/mL), comparable to the piperazinyl derivative 6l. Both derivatives retained efficacy against drug-resistant strains, suggesting that the pyrrolidine ring’s conformational flexibility supports broad-spectrum activity .

Antioxidant Activity: Pyrrolidinyl vs. Morpholinyl Derivatives

  • Pyrrolidinyl derivative 5h : Showed exceptional radical-scavenging activity (IC₅₀ = 10 nM), outperforming ascorbic acid (IC₅₀ = 25 nM) and the morpholinyl derivative 5o (IC₅₀ = 13 nM). The electron-donating nature of the pyrrolidine nitrogen likely enhances stabilization of free radicals .

Cholinesterase Inhibition: Pyrrolidinyl vs. Classical Bioisosteres

  • Pyrrolidinyl derivative 15c: Acted as a non-classical bioisostere of indanone-based inhibitor 15b, achieving comparable acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.8 µM vs. 0.7 µM for 15b). However, derivatives lacking methylene substitution at the aryl ring (e.g., 15e, 15f) showed negligible activity, underscoring the critical role of substitution patterns .

5-HT6 Receptor Antagonism

  • Pyrrolidinyl derivative 11 : Exhibited high potency (pKᵢ = 9) and selectivity for 5-HT6 receptors, outperforming earlier aryl pyridyl sulfones. The urea linker and pyrrolidine ring were essential for optimizing hydrophobic and hydrogen-bonding interactions .

Table 1: Comparative Bioactivity of this compound and Analogues

Compound Target/Activity Key Finding Reference
Pyrrolidinyl 12 Cholinesterase/BACE1 inhibition Multitarget inhibition (IC₅₀ = 0.5–1.2 µM)
Pyrrolidinyl 22b HIV-1 inhibition Moderate activity (EC₅₀ = 0.8 µM)
Piperidinyl 22c HIV-1 inhibition Enhanced activity (EC₅₀ = 0.2 µM)
Pyrrolidinyl 6h Antibacterial Broad-spectrum (MIC = 0.25–0.5 µg/mL)
Pyrrolidinyl 5h Antioxidant Superior to ascorbic acid (IC₅₀ = 10 nM)
Pyrrolidinyl 15c AChE inhibition Bioisostere with retained potency (IC₅₀ = 0.8 µM)

Structural and Mechanistic Insights

  • Pyrrolidine vs. Piperidine Rings : The smaller pyrrolidine ring may impose torsional strain, reducing binding affinity in some contexts (e.g., antiviral activity) . Conversely, its rigidity can enhance selectivity, as seen in 5-HT6 receptor antagonists .
  • Urea Linker : The urea moiety in derivative 12 facilitates hydrogen bonding with enzymatic targets, a feature shared with pyridyl urea-based Cu(II) complexes, which show antitumor activity .

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